Disperse blue 1

描述

Disperse Blue 1 is a synthetic anthraquinone dye primarily used in the textile industry for dyeing synthetic fibers such as polyester and nylon. It is known for its vibrant blue color and is also used in cosmetics, particularly in hair dyes. This compound is characterized by its low water solubility, which makes it suitable for dyeing hydrophobic fibers .

准备方法

Synthetic Routes and Reaction Conditions: Disperse Blue 1 is synthesized through a multi-step process involving the reaction of 1,4-diaminoanthraquinone with various reagents. The synthesis typically involves the following steps:

Nitration: The starting material, anthraquinone, undergoes nitration to form 1,4-dinitroanthraquinone.

Reduction: The dinitro compound is then reduced to 1,4-diaminoanthraquinone.

Coupling Reaction: The diamino compound is coupled with appropriate reagents to form the final dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and reduction processes, followed by purification steps to ensure the dye’s quality. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

化学反应分析

Oxidation Reactions

Disperse Blue 1 undergoes oxidation under specific conditions, forming quinones and other derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Conditions : Acidic or alkaline media at elevated temperatures.

-

Products : Quinone derivatives (e.g., 9,10-anthraquinone analogs) .

| Oxidation Reaction | Conditions | Major Products |

|---|---|---|

| With H₂O₂ | pH 7–9, 60–80°C | Oxidized anthraquinones |

| With KMnO₄ (acidic) | H₂SO₄, 50°C | Carboxylic acid derivatives |

Reduction Reactions

Reductive pathways modify the dye’s chromophoric structure:

-

Reagents : Sodium dithionite (Na₂S₂O₄), zinc dust (Zn).

-

Conditions : Aqueous or alcoholic solutions, room temperature.

-

Products : Leuco forms (colorless intermediates) and amino derivatives .

| Reduction Reaction | Conditions | Major Products |

|---|---|---|

| With Na₂S₂O₄ | Aqueous, 25°C | Leuco-Disperse Blue 1 |

| With Zn/HCl | Ethanolic, reflux | Partially reduced intermediates |

Substitution Reactions

The amino groups in this compound participate in electrophilic substitution:

-

Halogenation : Reacts with halogens (Cl₂, Br₂) to form haloanthraquinones.

-

Alkylation : Reacts with alkylating agents (e.g., methyl iodide) to produce N-alkyl derivatives .

| Substitution Type | Reagents | Products |

|---|---|---|

| Halogenation | Cl₂ in CCl₄ | Chloroanthraquinone derivatives |

| Alkylation | CH₃I in NaOH | N-Methyl this compound |

Stability and Degradation

-

Thermal Stability : Degrades at temperatures >20°C, forming decomposition products (e.g., nitroso compounds) .

-

Photochemical Degradation : UV exposure in aqueous solutions leads to cleavage of amino groups, forming smaller aromatic fragments .

| Degradation Pathway | Conditions | Observed Products |

|---|---|---|

| Thermal decomposition | 100°C, inert atmosphere | Nitrosoanthraquinones |

| Photolysis (UV light) | H₂O/ethanol, 254 nm | Aminophenols, CO₂ |

Analytical Characterization

科学研究应用

Applications in Textiles

Disperse Blue 1 is primarily used as a dye for synthetic fibers, particularly those made from polyester and nylon. Its applications include:

- Dyeing of Synthetic Fabrics : Effective for dyeing polyester, cellulose acetate, and triacetate fibers due to its excellent lightfastness and washfastness properties.

- Surface Dyeing : Employed for surface dyeing of thermoplastics and as a solvent dye in cellulose acetate plastics .

Case Study: Textile Industry Usage

A study conducted on the dyeing properties of this compound highlighted its effectiveness in achieving vibrant colors on polyester fabrics. The results indicated that the dye provided excellent color retention after multiple washes, making it suitable for high-performance textile applications.

| Fabric Type | Dyeing Method | Color Fastness | Wash Fastness (ISO 105-C06) |

|---|---|---|---|

| Polyester | Exhaustion method | Excellent | Grade 4-5 |

| Nylon | Continuous method | Very Good | Grade 4 |

| Cellulose Acetate | Pad-dry method | Good | Grade 3-4 |

Applications in Cosmetics

This compound is also utilized in the cosmetic industry, particularly in hair dyes. It is incorporated into semipermanent hair color formulations at concentrations typically less than 1%. The dye's solubility in these preparations is significantly higher than in water, allowing for effective application on hair fibers .

Case Study: Hair Dye Formulations

Research on the dermal penetration of this compound in hair dye formulations showed minimal absorption through the skin. In vitro studies indicated that only about 0.15% of the applied dose penetrated the skin after three hours of exposure, suggesting a low risk of systemic toxicity when used as intended .

Analytical Applications

This compound has been the subject of various analytical studies aimed at determining its presence in environmental samples and workplace air.

Analytical Methods

- HPLC-MS/MS Method : A sensitive method developed for the simultaneous analysis of fiber dyes, including this compound, allows detection at very low concentrations .

- Air Quality Monitoring : A specific method was established to measure this compound concentrations in workplace air, essential for assessing occupational exposure risks .

Toxicological Considerations

Despite its widespread use, there are significant concerns regarding the potential carcinogenic effects of this compound. The International Agency for Research on Cancer (IARC) classifies it as possibly carcinogenic to humans based on animal studies showing mutagenicity and tumor formation at high doses .

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Animal Studies | Positive for mutagenicity; bladder hyperplasia observed |

| Dermal Penetration Study | Low absorption through skin; minimal systemic risk |

作用机制

The mechanism of action of Disperse Blue 1 involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber structure and form non-covalent interactions, such as van der Waals forces and hydrogen bonds, with the polymer chains. This interaction results in the dye being retained within the fiber, providing a stable and vibrant color .

相似化合物的比较

- Disperse Blue 3

- Disperse Blue 7

- Disperse Blue 26

- Disperse Blue 35

- Disperse Blue 74

- Disperse Blue 79

- Disperse Blue 102

- Disperse Blue 106

- Disperse Blue 124

Comparison: Disperse Blue 1 is unique among these dyes due to its specific anthraquinone structure, which provides distinct color properties and stability. Compared to other disperse blue dyes, this compound has a higher prevalence of causing textile dermatitis, making it a subject of interest in dermatological studies .

生物活性

Disperse Blue 1 is a synthetic dye primarily used in the textile industry and personal care products. Its biological activity has been a subject of extensive research due to its potential health impacts, particularly concerning mutagenicity and carcinogenicity. This article synthesizes findings from various studies and regulatory assessments to provide a comprehensive overview of the biological activity of this compound.

This compound, also known as C.I. 12475, is a member of the disperse dye class, characterized by its low water solubility and high affinity for synthetic fibers. It is commonly utilized in:

- Textiles : Dyeing polyester, nylon, and cellulose acetate.

- Personal Care Products : Semi-permanent hair color formulations at concentrations typically below 1% .

- Plastics : Used as a solvent dye in cellulose acetate plastics.

Mutagenicity Studies

Research indicates that this compound exhibits mutagenic properties. It has been shown to cause mutations in bacterial strains both with and without an exogenous metabolic activation system. This suggests that the compound can induce genetic alterations, raising concerns about its potential effects on human health when exposure occurs through various products.

Carcinogenicity Evidence

This compound has been classified as a probable human carcinogen based on animal studies. Key findings include:

- Tumor Induction : In Fischer 344/N rats, oral exposure to this compound resulted in a significant increase in transitional cell tumors of the urinary bladder. The incidence of these tumors was dose-dependent, with higher doses correlating with increased tumor rates .

- Long-Term Studies : In long-term dietary studies, rats fed with this compound developed transitional cell hyperplasia and urinary bladder calculi. Histopathological examinations revealed lesions consistent with carcinogenic effects, such as epithelial erosion and squamous metaplasia .

Study on Rats

A notable study involved administering varying concentrations of this compound to Fischer 344/N rats over an extended period (up to 103 weeks). The results highlighted:

- Dose-Response Relationship : Increased tumor incidence was observed at higher dietary concentrations (0.01%, 0.10%, and 1.0%). Specifically, tumors were noted in males at rates of 15%, 27%, and 49% respectively at increasing doses .

- Histological Findings : Lesions included dark-blue particles embedded in the bladder wall, indicative of chronic exposure to the dye .

| Dose (ppm) | Male Tumor Incidence (%) | Female Tumor Incidence (%) |

|---|---|---|

| 0 | 0 | 0 |

| 1250 | 15 | 13 |

| 2500 | 27 | 20 |

| 5000 | 49 | 30 |

Allergic Reactions

In addition to carcinogenic effects, this compound has been implicated in allergic contact dermatitis cases among individuals exposed to textiles dyed with this compound. Studies show moderate sensitization reactions at concentrations as low as 3% .

Regulatory Status

The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on sufficient evidence from animal studies. However, regulatory guidelines regarding its use remain limited, with no established safety thresholds for human exposure .

属性

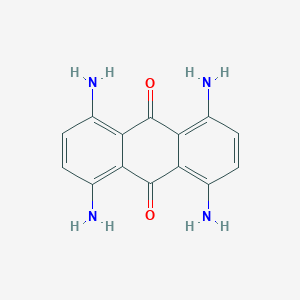

IUPAC Name |

1,4,5,8-tetraaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFUMBWFPQSADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020188 | |

| Record name | C.I. Disperse Blue 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. disperse blue 1 is a blue-black microcrystalline powder. (NTP, 1992), Blue-black solid; [HSDB] Deep blue powder; [MSDSonline] | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Blue 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oil, In ethylene glycol monomethyl ether, 30 mg/mL; in ethanol, 2 mg/mL, Insoluble in water /Dyes, disperse/, In water, 0.03 mg/L at 25 °C | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 1.8X10-8 mm Hg at 25 °C | |

| Record name | Disperse Blue 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Black powder, Blue-black microcrystalline powder, Red-brown needles | |

CAS No. |

2475-45-8 | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Blue 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISPERSE BLUE 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4,5,8-tetraamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,8-tetraaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2429NAZ8WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

630 °F (NTP, 1992), 331 °C | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Disperse Blue 1?

A1: this compound has a molecular formula of C14H12N4O2 and a monoisotopic mass of 268.2744 g/mol. []

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, researchers often use techniques like liquid chromatography-mass spectrometry (LC/MS) and high performance liquid chromatography with a diode array detector (HPLC-DAD) to identify and quantify this compound. These methods rely on the compound's specific mass transitions and UV-Vis absorption characteristics. [, , ]

Q3: How does the presence of this compound affect nematic liquid crystals?

A3: Studies show that doping nematic liquid crystals with this compound and mixtures of other dyes can increase the order parameter of the liquid crystals. The addition of single-walled carbon nanotubes (SWCNTs) further enhances this effect, leading to even higher order parameters and a reduction in threshold voltage. []

Q4: What are the primary toxicological concerns associated with this compound?

A4: Studies have shown that this compound can induce urinary bladder neoplasms in male and female F344/N rats when administered orally. This effect is believed to be linked to the formation of bladder calculi rather than a direct genotoxic mechanism. []

Q5: Has this compound been found to be carcinogenic in other species?

A5: While this compound was carcinogenic in rats, there was no evidence of carcinogenicity in female B6C3F1 mice. Results in male mice were deemed equivocal. []

Q6: Is this compound absorbed through the skin?

A6: In vitro studies using miniature pig skin suggest that this compound has poor dermal absorption. []

Q7: What is the current understanding regarding the safety of this compound in hair dyes?

A7: Considering the poor dermal absorption, short exposure times in hair dye applications, and the likely mechanism of carcinogenicity being specific to rat bladder calculi formation, this compound is considered safe for use in hair dyes at concentrations up to 1%. []

Q8: Has the genotoxicity of this compound been studied?

A8: this compound has shown mixed results in genotoxicity assays. It was negative in in vivo tests but produced weak positive responses in some in vitro tests. [, ]

Q9: What non-cancerous effects were observed in animals exposed to this compound?

A9: In long-term studies, this compound caused non-neoplastic effects in the kidneys of rats and mice, including calculi, hydronephrosis, epithelial hyperplasia, and renal tubular degeneration. []

Q10: What methods are commonly employed for the analysis and detection of this compound in various matrices?

A10: Researchers utilize a variety of analytical techniques for this compound analysis, including:

- High-performance liquid chromatography (HPLC): Coupled with detectors like diode array detectors (DAD) or mass spectrometers (MS), this method separates and quantifies this compound in complex mixtures. [, ]

- Liquid chromatography-mass spectrometry (LC/MS): This highly sensitive and specific technique identifies and quantifies this compound based on its mass-to-charge ratio, even at trace levels. []

- Ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS): This enhanced LC/MS method provides superior resolution and sensitivity for analyzing this compound and other dyes in complex matrices like toys. []

Q11: How is this compound extracted from different materials for analysis?

A11: Extraction methods depend on the sample matrix:

- Textiles: Ultrasound-assisted extraction with methanol is commonly used for extracting this compound from textile samples. [, ]

- Air samples: Air containing this compound is drawn through a cellulose filter, and the collected dye is then extracted from the filter using methanol for subsequent analysis. []

Q12: What research has been conducted on the removal of this compound from wastewater?

A12: Studies have explored various methods for removing this compound from wastewater, including:

- Photocatalytic degradation: Using UV irradiation in combination with titanium dioxide (TiO2) and hydrogen peroxide (H2O2) as catalysts has been investigated for its effectiveness in breaking down this compound. []

- Electrochemical decolorization: Applying an electrical current through the wastewater, often utilizing graphite electrodes, can degrade and decolorize this compound. []

- Photo-electrochemical treatment: Combining electrochemical methods with UV irradiation shows promising results for degrading this compound, potentially offering higher degradation efficiencies compared to individual techniques. [, ]

- Cactus extracts: Research has investigated the use of cactus extracts as a potential natural flocculant for removing this compound from wastewater, comparing its effectiveness to chemical flocculants. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。